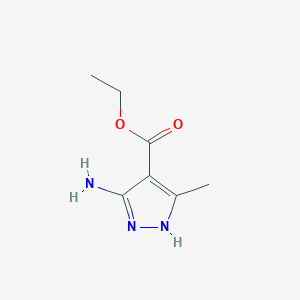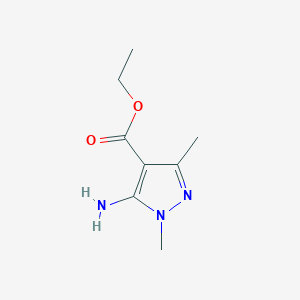![molecular formula C10H4N4S2 B186566 Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazol CAS No. 133546-47-1](/img/structure/B186566.png)
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazol
Übersicht
Beschreibung
Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole (NTz) is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . It functions effectively as an electron-accepting unit of donor–acceptor type donor copolymers for bulk-heterojunction OSCs . NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer .
Synthesis Analysis
5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle . This compound was utilized for the synthesis of naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole-based donor–acceptor copolymers .Molecular Structure Analysis
The molecular structure of NTz is characterized by two fused 1, 2, 5-thiadiazole rings . This structure is responsible for its unique properties, such as a lower band gap and improved charge mobility .Chemical Reactions Analysis
The synthesis of NTz involves a direct borylation reaction on the parent heterocycle . This reaction leads to the formation of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole, which is then used to synthesize NTz-based donor–acceptor copolymers .Physical And Chemical Properties Analysis
NTz is a solid at room temperature . It has a molecular weight of 496.22 . The melting point of NTz is 377-382 °C .Wissenschaftliche Forschungsanwendungen
Leuchtvorrichtungen
Diese Verbindung wurde bei der Entwicklung neuer lichtemittierender Derivate eingesetzt, die eine hohe Fluoreszenzquantenausbeute und Ladungstransporteigenschaften aufweisen. Diese Eigenschaften sind entscheidend für die Leistung von organischen Leuchtdioden (OLEDs) und anderen photonischen Bauelementen .
Polymersolarzellen
Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazol ist ein Schlüsselbestandteil in Donor-Akzeptor-konjugierten Polymeren, die für Polymersolarzellen entwickelt wurden. Seine Struktur trägt dazu bei, die Bandlücke zu verringern, die Zwischenkettenpackung zu verbessern und die Gesamtleistung der Solarzelle zu verbessern .
Organische Photodetektoren
Die Verbindung wurde in organischen Photodetektoren mit Bulk-Heterojunction mit hoher Detektivität verwendet. Sie dient als schmalbandiger π-konjugierter Polymerdonor, wenn sie mit Fulleren-Derivaten gepaart wird .
Halbleiterpolymere
Es dient aufgrund seiner diborylierten Derivate als Vorläufer für die Synthese von Hochleistungs-Halbleiterpolymeren. Diese Polymere sind für ihre Anwendung in Elektronik und Optoelektronik von Bedeutung .
Donor-Akzeptor-Copolymere
Die direkte Borylierungsreaktion an Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazol ermöglicht die Entwicklung von Donor-Akzeptor-Copolymeren. Diese Copolymere sind unerlässlich für die Herstellung von Materialien mit wünschenswerten elektronischen Eigenschaften für verschiedene Anwendungen .
Wirkmechanismus
Target of Action
Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole (NTz) is primarily used in the synthesis of high-performance semiconducting polymers . It functions effectively as an electron-accepting unit of donor-acceptor type donor copolymers for bulk-heterojunction organic solar cells .
Mode of Action
NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . It is developed by the direct borylation reaction on the parent heterocycle and is utilized for the synthesis of NTz-based donor-acceptor copolymers .
Biochemical Pathways
The biochemical pathways of NTz involve the synthesis of high-performance semiconducting polymers. The compound is used as a precursor in these synthesis processes, contributing to the development of materials with enhanced photovoltaic performance .
Result of Action
The result of NTz’s action is the creation of high-performance semiconducting polymers. These polymers have improved charge mobility due to the lowered band gap and enhanced interchain packing provided by NTz . The NTz-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .
Action Environment
The action of NTz is influenced by the conditions under which the synthesis of polymers takes place. Factors such as temperature, solvent used, and the presence of other reactants can affect the efficiency of NTz in the synthesis process . .
Zukünftige Richtungen
NTz has shown promise in the field of organic solar cells (OSCs), where it functions effectively as an electron-accepting unit . Its unique properties, such as a lower band gap and improved charge mobility, make it a valuable component in the synthesis of high-performance semiconducting polymers . Future research may focus on optimizing these properties to enhance the performance of OSCs and other electronic devices.
Eigenschaften
IUPAC Name |
[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N4S2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDKHOBNKXVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1C4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133546-47-1 | |
| Record name | 133546-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of NTz?
A1: While the provided research focuses on NTz derivatives, the core molecule has a molecular formula of C10H2N4S2 and a molecular weight of 242.31 g/mol.
Q2: What are the key spectroscopic characteristics of NTz?
A2: NTz derivatives exhibit characteristic absorption bands in UV-Vis spectroscopy, often spanning a broad range (300-800 nm or wider) depending on the specific structure. [, , , , , ] These properties are crucial for light absorption in solar cell applications.
Q3: How does the choice of donor unit influence the properties of NTz-based polymers?
A3: Researchers have explored various donor units like fluorene, carbazole, benzodithiophene, and thiophene derivatives in combination with NTz. [, , , , , , ] The choice significantly impacts the polymers' energy levels, absorption spectra, bandgaps, and charge carrier mobilities. For instance, using NTz instead of benzothiadiazole led to a lower band gap, enhanced interchain packing, and improved charge mobility. []
Q4: How stable are NTz-based organic solar cells?
A5: NTz-based polymers have demonstrated promising stability in organic solar cells. One study showed excellent stability in inverted-type devices, comparable to those with evaporated electrodes. [] Another research highlighted the high durability of PTzNTz solar cells, attributing it to less charge accumulation within the device. [, ]
Q5: What are the advantages of using thick photoactive layers in NTz-based polymer solar cells?
A6: Thick photoactive layers can absorb more light, potentially enhancing solar cell efficiency. Research has shown that some NTz-based polymers maintain high power conversion efficiencies even with thick active layers (up to 1 µm), making them suitable for large-scale production methods like roll-to-roll processing. []
Q6: How does the length of alkyl side chains influence the properties of NTz-based polymers?
A7: Alkyl side chains are crucial for solubility and film formation. Studies show that increasing side chain length can lead to more ordered polymer packing and improved charge carrier mobility, ultimately boosting device performance. [, ]
Q7: What is the impact of two-dimensional conjugation on NTz-based polymers?
A8: Incorporating two-dimensional conjugation, such as using alkylthiothienyl-substituted benzodithiophene or branched alkyl side chains, can broaden the absorption spectrum, improve charge transport, and enhance field-effect mobility. [, , ]
Q8: How does the symmetry of the NTz core affect the performance of non-fullerene acceptors?
A9: Research has shown that a centrosymmetric NTz core can enhance intermolecular interactions and promote crystalline ordering compared to an axisymmetric core, leading to improved electron transport and higher power conversion efficiencies in organic solar cells. []
Q9: What are the challenges and opportunities in designing NTz-based non-fullerene acceptors?
A10: While NTz-based acceptors show promise, further research is needed to understand the structure-property relationships and optimize their performance. Challenges include achieving efficient charge separation and transport, as well as developing new synthetic strategies. [, ]
Q10: How is computational chemistry used to study NTz-based polymers?
A11: Density functional theory (DFT) calculations provide valuable insights into the electronic and structural properties of NTz-based materials. [, , , ] These calculations help predict energy levels, bandgaps, and molecular geometries, guiding the design of new polymers with improved performance.
Q11: What are the potential applications of NTz-based materials beyond solar cells?
A12: NTz derivatives have potential in other organic electronic applications, such as organic transistors, [, , ] light-emitting diodes (OLEDs), [] and photodetectors. [] Their electron-accepting properties, coupled with tunable energy levels and good charge transport characteristics, make them attractive for various optoelectronic devices.
Q12: What are the future research directions for NTz-based materials?
A13: Future research will likely focus on developing new synthetic methods for NTz derivatives, exploring their potential in various device architectures, and further optimizing their performance through structural modifications and processing techniques. Understanding the degradation mechanisms and improving the long-term stability of NTz-based devices will also be crucial for their commercialization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)



![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)







![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)